Metabolite 4 of Picoxystrobin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Metabolite 4 of Picoxystrobin is a degradation product of the fungicide Picoxystrobin, which belongs to the strobilurin class of fungicides. These fungicides are widely used in agriculture to control a variety of fungal diseases in crops. Metabolite 4 is formed during the breakdown of Picoxystrobin in the environment, particularly in soil and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metabolite 4 of Picoxystrobin involves the degradation of Picoxystrobin under specific conditions. The primary synthetic route includes hydrolysis, oxidation, and other biotransformation reactions. These reactions can be catalyzed by microbial enzymes or occur under specific environmental conditions such as pH and temperature .

Industrial Production Methods

Industrial production of Metabolite 4 is not typically performed intentionally. Instead, it is a byproduct of the application of Picoxystrobin in agricultural settings. The degradation process can be monitored and studied to understand the environmental fate of Picoxystrobin and its metabolites .

Chemical Reactions Analysis

Types of Reactions

Metabolite 4 of Picoxystrobin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

O-demethylation: This reaction involves the removal of a methyl group from an oxygen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and microbial enzymes that facilitate biotransformation. The conditions for these reactions can vary, but they often occur under ambient environmental conditions such as neutral to slightly alkaline pH and moderate temperatures .

Major Products Formed

The major products formed from these reactions include various oxidized and hydrolyzed derivatives of Picoxystrobin. These products can further degrade into simpler compounds that are less toxic and more environmentally friendly .

Scientific Research Applications

Metabolite 4 of Picoxystrobin has several scientific research applications, including:

Environmental Chemistry: Studying the degradation pathways and environmental fate of Picoxystrobin and its metabolites.

Agricultural Science: Understanding the impact of fungicide residues on soil health and crop safety.

Toxicology: Assessing the potential toxic effects of Picoxystrobin metabolites on non-target organisms

Mechanism of Action

The mechanism of action of Metabolite 4 involves its interaction with various molecular targets in the environment. It primarily affects microbial communities in the soil by inhibiting mitochondrial respiration. This inhibition occurs through the binding of the metabolite to the Qo site of cytochrome b, blocking electron transport and disrupting ATP production .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Metabolite 4 of Picoxystrobin include other strobilurin fungicide metabolites such as:

- Azoxystrobin Metabolites

- Pyraclostrobin Metabolites

- Fluoxastrobin Metabolites

- Kresoxim-methyl Metabolites .

Uniqueness

This compound is unique due to its specific chemical structure and degradation pathway. While it shares some common features with other strobilurin metabolites, its formation and environmental behavior can differ significantly, making it a distinct compound of interest in environmental and agricultural research .

Properties

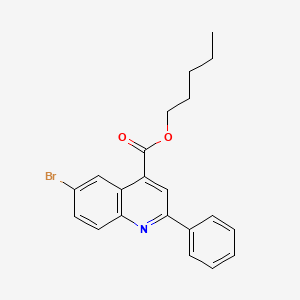

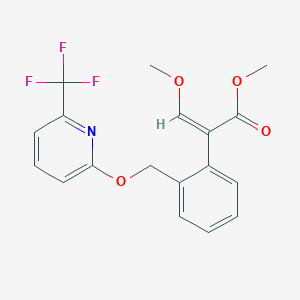

CAS No. |

1868093-92-8 |

|---|---|

Molecular Formula |

C18H16F3NO4 |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

methyl (Z)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate |

InChI |

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11- |

InChI Key |

IBSNKSODLGJUMQ-KAMYIIQDSA-N |

Isomeric SMILES |

CO/C=C(/C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)\C(=O)OC |

Canonical SMILES |

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)